molecular formula C18H20N2O3S B2925750 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide CAS No. 941885-87-6

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide

Cat. No. B2925750
CAS RN: 941885-87-6
M. Wt: 344.43
InChI Key: JUHAKZJIJNQYPP-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide, also known as 'Compound X', is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antibacterial Applications

Oxazolidinones, a class of compounds related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide, have shown promising in vitro activities against a variety of clinically important human pathogens. Notably, oxazolidinone analogs such as U-100592 and U-100766 have demonstrated effectiveness against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes, and others without cross-resistance to vancomycin-resistant strains or common antitubercular agents. These findings suggest their potential in treating infections caused by drug-resistant bacteria (Zurenko et al., 1996).

Synthesis and Chemical Properties

Studies on the synthesis of related compounds, such as 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl] acetamide, have revealed interesting dynamic NMR properties, contributing to the understanding of their chemical behavior and potential for further modification to enhance biological activity (Samimi et al., 2010).

Anticancer Potential

Compounds structurally similar to this compound have been explored for their anticancer properties. For instance, 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives showed considerable cytotoxic effects against leukemia cell lines, indicating their potential as anticancer agents (Horishny et al., 2021).

properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14-4-2-5-15(12-14)13-18(21)19-16-6-8-17(9-7-16)20-10-3-11-24(20,22)23/h2,4-9,12H,3,10-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHAKZJIJNQYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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